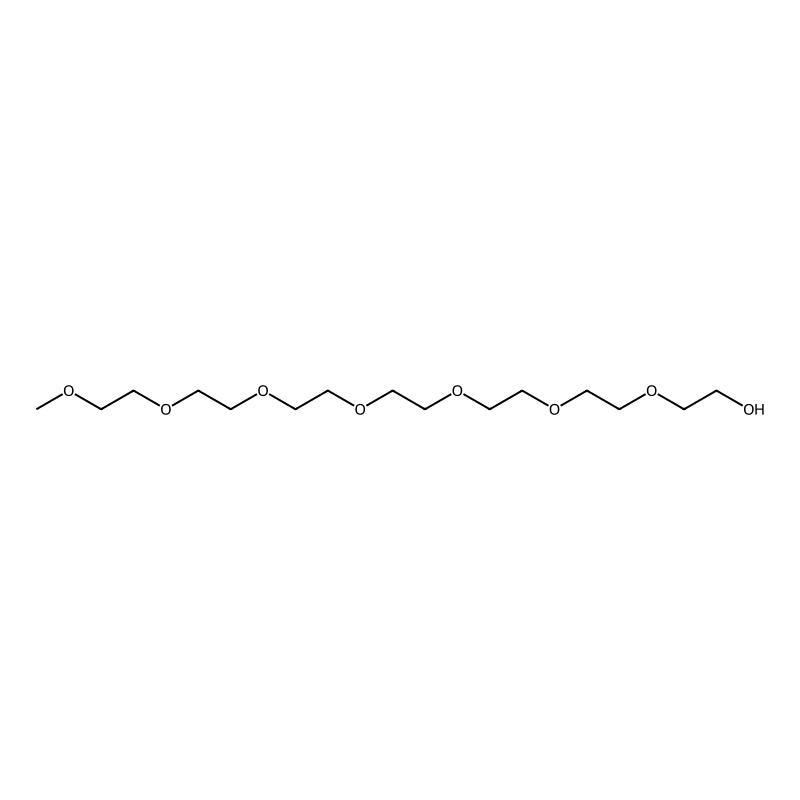

Heptaethylene glycol monomethyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Drug Delivery and Bioconjugation:

- HEGMME's hydrophilic nature and biocompatibility make it a valuable tool for drug delivery research. It can be used to:

- Conjugate drugs: By attaching HEGMME to therapeutic molecules, scientists can improve their solubility, stability, and targeting specificity within the body. This allows for controlled drug release and potentially reduces side effects.

- Formulate drug delivery systems: HEGMME can be used in the development of various drug delivery systems, such as nanoparticles and liposomes, for targeted drug delivery and sustained release.

Materials Science:

- HEGMME's ability to modify surface properties makes it useful in materials science research for:

- Creating hydrogels: HEGMME can be used to create hydrogels, which are three-dimensional networks capable of holding large amounts of water. These hydrogels have applications in tissue engineering, drug delivery, and biosensors.

- Surface modification: HEGMME can be used to modify the surface properties of materials, such as polymers and nanoparticles, to improve their biocompatibility, reduce protein adsorption, and enhance their functionality.

Biotechnology and Cell Biology:

- HEGMME finds applications in biotechnology and cell biology research, including:

Other Potential Applications:

- HEGMME is being explored for various other potential applications, such as:

- Cosmetics: Due to its moisturizing and lubricating properties, HEGMME might find use in cosmetic formulations.

- Lubricants: HEGMME's low friction coefficient makes it a potential candidate for use in lubricants.

Heptaethylene glycol monomethyl ether is a polyether compound with the chemical formula . It is characterized by a linear structure composed of seven ethylene glycol units and a methyl ether group. This compound is part of the larger family of polyethylene glycols, which are known for their hydrophilic properties and ability to solubilize various substances. Heptaethylene glycol monomethyl ether is primarily utilized in various industrial applications due to its surfactant properties, making it effective in enhancing the solubility of hydrophobic compounds in aqueous solutions .

As a PEGylation agent, heptaethylene glycol monomethyl ether's primary mechanism of action involves attaching itself to another molecule (often a drug or protein) through a covalent bond. This modification can alter the molecule's properties in several ways:

- Increased Solubility: PEGylation can enhance the water solubility of hydrophobic drugs, improving their bioavailability in the body.

- Improved Stability: The PEG molecule can shield the attached molecule from degradation by enzymes or other biological processes.

- Reduced Immunogenicity: PEGylation can mask the immunogenic epitopes on a molecule, decreasing the immune system's response against it.

- Potential for Irritation: The hydroxyl groups might cause mild skin or eye irritation upon contact.

- Proper Handling: Standard laboratory practices for handling organic liquids should be followed, including wearing gloves, eye protection, and working in a fume hood.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which can be useful in creating surfactants or modifying polymer properties.

- Etherification: The compound can react with alkyl halides to form ethers, expanding its utility in organic synthesis.

- Dehydration: Under acidic conditions, the hydroxyl groups can undergo dehydration to form olefins or other unsaturated compounds .

Heptaethylene glycol monomethyl ether can be synthesized through several methods:

- Polymerization of Ethylene Oxide: This method involves the ring-opening polymerization of ethylene oxide in the presence of a methyl ether initiator. The process allows for control over the polymer length and molecular weight.

- Alkylation of Heptaethylene Glycol: Heptaethylene glycol can be methylated using methyl iodide or dimethyl sulfate under basic conditions to yield heptaethylene glycol monomethyl ether.

- Transetherification: This involves the reaction of heptaethylene glycol with a suitable methylating agent under controlled conditions .

Heptaethylene glycol monomethyl ether has a diverse range of applications across various fields:

- Surfactants: Used in detergents and cleaning products due to its ability to lower surface tension.

- Cosmetics: Employed as an emulsifier and solubilizing agent in personal care products.

- Pharmaceuticals: Utilized in drug formulation as a solvent or excipient, enhancing the solubility of active pharmaceutical ingredients.

- Biotechnology: Acts as a reagent in biochemical assays and as a stabilizer for proteins and enzymes .

Studies on heptaethylene glycol monomethyl ether's interactions primarily focus on its role as a surfactant and solubilizing agent. It has been shown to enhance the solubility of various hydrophobic compounds in aqueous environments, which is critical for drug delivery systems. Additionally, its biocompatibility suggests minimal adverse interactions with biological systems, making it a candidate for further pharmacokinetic studies .

Heptaethylene glycol monomethyl ether shares similarities with other polyether compounds but possesses unique characteristics that differentiate it:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Heptaethylene Glycol | Lacks the methyl ether group; used primarily as a polymer base. | |

| Ethylene Glycol Monomethyl Ether | Shorter chain; more volatile and less hydrophilic compared to heptaethylene glycol monomethyl ether. | |

| Polyethylene Glycol | Varies (e.g., ) | Broader range of molecular weights; used widely as a solvent and plasticizer. |

Heptaethylene glycol monomethyl ether stands out due to its specific chain length and functional group, making it particularly effective in applications requiring enhanced solubility without compromising biocompatibility .

The synthesis of well-defined heptaethylene glycol monomethyl ether presents several challenges, including achieving high purity, minimizing polydispersity, and controlling end-group functionality. Various approaches have been developed to address these challenges, ranging from traditional catalytic methods to innovative enzymatic processes.

Catalytic Transesterification Approaches

Transesterification reactions represent one of the primary routes for synthesizing ethylene glycol derivatives, including heptaethylene glycol monomethyl ether. These processes typically involve the reaction of a glycol compound with an ester under specific catalytic conditions.

Solid Base Catalyst Systems (KF/NaAlO₂)

The development of heterogeneous catalysts has significantly improved the efficiency and sustainability of ethylene glycol derivative synthesis. Among these, the KF/NaAlO₂ catalyst system has emerged as particularly effective for transesterification reactions involving ethylene glycol derivatives.

A breakthrough study demonstrated that NaAlO₂ modified with KF (x-KF/NaAlO₂) prepared via wet-impregnation method serves as an exceptional solid base catalyst for transesterification reactions. This catalyst system facilitates the reaction between ethylene glycol monomethyl ether (EGME) and methyl laurate (ML) to produce ethylene glycol monomethyl ether monolaurate (EGMEML) with high yields.

The reaction mechanism involves the formation of fluoroaluminates through the interaction between NaAlO₂ and KF, which act as the primary active sites for the transesterification process. The catalytic activity depends significantly on the KF loading, with optimal performance observed at 30% KF loading.

Table 1: Effect of KF Loading on EGMEML Yield

| KF Loading (%) | Catalyst | EGMEML Yield (%) |

|---|---|---|

| 10 | 10%-KF/NaAlO₂ | 65 |

| 20 | 20%-KF/NaAlO₂ | 78 |

| 30 | 30%-KF/NaAlO₂ | 91 |

| 40 | 40%-KF/NaAlO₂ | 89 |

| 50 | 50%-KF/NaAlO₂ | 85 |

The optimization of reaction parameters revealed that the highest yield (91%) was obtained under the following conditions: 30%-KF/NaAlO₂ catalyst, EGME/ML molar ratio of 3.0, catalyst amount of 5 wt%, and reaction time of 4 hours at 120°C. Furthermore, the catalyst demonstrated excellent reusability, maintaining a yield of 80% after three consecutive reaction cycles without requiring reactivation.

For the specific synthesis of heptaethylene glycol monomethyl ether, this catalytic system can be adapted by using appropriate starting materials and optimizing the reaction conditions accordingly. The process follows second-order kinetics with an activation energy of 56.54 kJ mol⁻¹, indicating the reaction's endergonic nature.

Reaction Optimization via Hammett Acidity Analysis

The optimization of catalytic processes for synthesizing ethylene glycol derivatives often requires precise control of the catalyst's acidity. The Hammett acidity function (H₀) provides a valuable tool for measuring the acidity of concentrated acid solutions and solid acid catalysts, extending beyond the limitations of the traditional pH scale.

The Hammett acidity function is defined as:

$$ H{0} = \text{p}K{\text{BH}^+} + \log \frac{[\text{B}]}{[\text{BH}^+]} $$

Where pK(BH+) is the negative logarithm of the dissociation constant for BH+, the conjugate acid of a weak base B.

For solid acid catalysts used in ethylene glycol derivative synthesis, advanced techniques such as solid-state ¹³C NMR have been developed to accurately measure the Hammett acidity. This method involves determining the chemical shift of probe molecules like acetone and mesityl oxide absorbed on the catalyst surface.

Studies on the acidity of solid acid catalysts like AmberLyst 35 have revealed significant differences between dry and aqueous conditions. In aqueous environments, AmberLyst 35 exhibits a Hammett acidity of -2.65, comparable to 48% H₂SO₄. However, in dry conditions, its acidity increases significantly to -5.60, approaching that of concentrated acids. This enhanced acidity in dry conditions makes such catalysts particularly effective for transesterification reactions involving ethylene glycol derivatives.

Table 2: Hammett Acidity of Various Acid Catalysts

| Acid | H₀ (Hammett Acidity) |

|---|---|

| 35% H₂SO₄ | -2.16 |

| AmberLyst 15 (aqueous) | -2.20 |

| 48% H₂SO₄ | -2.66 |

| AmberLyst 35 (aqueous) | -2.65 |

| AmberLyst 35 (dry) | -5.60 |

| 100% H₂SO₄ | -12.0 |

| CH₃SO₃H | -14.6 |

For the synthesis of heptaethylene glycol monomethyl ether, the optimization of catalyst acidity is crucial for achieving high conversion rates and selectivity. By tailoring the catalyst's Hammett acidity through appropriate modifications, researchers can significantly enhance the efficiency of the synthetic process.

Enzymatic Polymerization Strategies

Enzymatic polymerization represents an environmentally friendly alternative to traditional chemical synthesis methods for producing PEG derivatives. This approach utilizes the catalytic properties of enzymes to facilitate polymerization under mild conditions, offering advantages in terms of sustainability, selectivity, and biocompatibility.

Low-Temperature Enzymatic Chain Extension Techniques

Enzymatic ring-opening polymerization (ROP) has emerged as a promising method for synthesizing PEG derivatives with controlled molecular weight and narrow polydispersity. This approach typically employs lipases such as Novozyme 435 (immobilized lipase B from Candida antartica - CaLB) to catalyze the polymerization process under mild conditions.

The synthesis of PEG-based copolymers through enzymatic polymerization involves the ring-opening of cyclic monomers initiated by a PEG molecule. For example, the enzymatic synthesis of polycaprolactone-polyethylene glycol (PCL-PEG) triblock copolymers using Novozyme 435 proceeds through the ring-opening of ε-caprolactone initiated by PEG.

The reaction typically involves the following steps:

- Activation of the enzyme through appropriate pre-treatment

- Addition of PEG as an initiator for the ring-opening polymerization

- Introduction of the cyclic monomer (e.g., ε-caprolactone)

- Controlled polymerization under mild conditions (typically 60-70°C)

Studies have shown that this approach can yield well-defined copolymers with molecular weights ranging from 12,500 to 19,000 g/mol and polydispersity indices between 1.28 and 1.59. The molecular weight of the resulting polymer can be controlled by adjusting the ratio of monomer to initiator.

For the specific synthesis of heptaethylene glycol monomethyl ether, the enzymatic approach can be adapted using ethylene glycol monomethyl ether as the initiator and appropriate cyclic monomers for chain extension. This method offers the advantage of precise control over the degree of polymerization, enabling the production of well-defined heptaethylene glycol derivatives.

Table 3: Enzymatic Polymerization Conditions for PEG Derivatives

| Enzyme | Temperature (°C) | Reaction Time (h) | Yield (%) | Molecular Weight (g/mol) | PDI |

|---|---|---|---|---|---|

| Novozyme 435 | 70 | 11 | 63-70 | 12,500-17,600 | 1.30-1.45 |

| Novozyme 435 | 70 | 24 | 75 | 11,900-19,000 | 1.28-1.59 |

| AfEST | 60 | 24 | 68 | 10,500-15,000 | 1.25-1.40 |

The enzymatic polymerization mechanism involves a nucleophilic attack by the hydroxyl group of the initiator (PEG) on the carbonyl carbon of the acyl-enzyme intermediate formed during the ring-opening of the cyclic monomer. Computational studies have provided insights into the energetics of this process, revealing relatively low energy barriers for the deacylation steps compared to the acylation steps.

Core-Shell Micelle-Assisted Synthesis

The assembly of amphiphilic block copolymers into core-shell micelles provides an innovative approach for synthesizing and modifying PEG derivatives. This method exploits the self-assembly properties of these copolymers in aqueous environments to create structured nanoreactors for controlled polymerization.

The preparation of mPEG-PCL copolymers through ring-opening polymerization serves as a representative example of this approach. The synthesis typically involves the following steps:

- Heating ε-caprolactone, mPEG, and a catalyst (e.g., Sn(Oct)₂) to 120°C

- Allowing the polymerization to proceed for several hours

- Cooling and purifying the resulting copolymer

- Self-assembly of the copolymer into micelles in an aqueous environment

The micelles formed from these amphiphilic copolymers feature a hydrophilic PEG shell and a hydrophobic PCL core, creating a structured environment for further reactions. This core-shell architecture can be exploited for the controlled synthesis and modification of PEG derivatives, including heptaethylene glycol monomethyl ether.

Characterization of these micelles typically reveals spherical morphologies with sizes ranging from 70 to 130 nm, as determined by dynamic light scattering (DLS) and atomic force microscopy (AFM). The core-shell structure provides a unique reaction environment that can enhance the efficiency and selectivity of certain synthetic transformations.

Table 4: Properties of mPEG-PCL Micelles

| Parameter | Value | Measurement Technique |

|---|---|---|

| Z-average size | 128 nm | DLS |

| Zeta potential | -12 mV | DLS |

| Polydispersity index | 0.166 | DLS |

| AFM size | 73.8 nm | AFM |

| Loading ratio | 23% ± 1.25% | - |

| Encapsulation efficiency | 88% ± 3.32% | - |

The thermal properties of these micelles, as determined by differential scanning calorimetry (DSC), reveal interesting interactions between the copolymer components. For mPEG-PCL copolymers, DSC thermograms typically show an endothermic peak around 58-59°C, corresponding to the melting of the crystalline PCL segment.

Functionalization via Tosylation and Amination

The functionalization of PEG derivatives, including heptaethylene glycol monomethyl ether, is crucial for expanding their applications in various fields. Tosylation and amination represent two important strategies for introducing new functional groups onto the PEG backbone.

Protecting Group Strategies for Monofunctionalization

The selective functionalization of one terminal group in a symmetrical PEG molecule presents a significant challenge due to the statistical nature of the reaction. However, innovative approaches involving protecting groups and catalytic systems have been developed to enhance the yield of monofunctionalized products.

Silver oxide-mediated monotosylation represents a breakthrough in this area, offering a highly efficient method for the selective functionalization of PEG diols. This approach utilizes a heterogeneous catalyst system comprising silver oxide and potassium iodide in a specific stoichiometric ratio to maximize the yield of monofunctional PEG tosylate.

The reaction proceeds as follows:

- Mixing PEG diol with silver oxide and potassium iodide in an appropriate solvent

- Addition of p-toluenesulfonyl chloride (TsCl) as the tosylating agent

- Controlled reaction under specific conditions to favor monotosylation

- Purification of the monotosylated product

This method has demonstrated remarkable efficiency, achieving yields of 71-76% for monofunctional PEG tosylate, significantly exceeding the expected statistical yield of 50%. The enhanced selectivity is attributed to the unique properties of the silver oxide/potassium iodide catalyst system, which influences the reactivity of the hydroxyl groups.

For heptaethylene glycol monomethyl ether, which already possesses a methoxy terminal group, tosylation of the remaining hydroxyl group can be achieved with high efficiency using this catalyst system. The resulting tosylate serves as an excellent leaving group for subsequent nucleophilic substitution reactions, enabling the introduction of various functional groups.

The purification of monotosylated PEG derivatives can be challenging due to the similarity in physical properties between the starting material and the product. However, high-performance liquid chromatography (HPLC) methods using evaporative light scattering detection have been developed to enable both analytical and preparative separation of these compounds.

Iterative Chain Extension Protocols

The synthesis of monodisperse PEG derivatives with precise chain lengths requires sophisticated approaches that go beyond traditional polymerization methods. Iterative chain extension protocols offer a powerful strategy for achieving this level of control, enabling the step-by-step construction of well-defined PEG chains.

One innovative approach involves the iterative chain extension of a PEGylated homostar using an octagol (EG8) building block. This method exploits the unique properties of branched structures to facilitate purification and selective functionalization, resulting in highly monodisperse heterobifunctional PEG derivatives.

The iterative synthesis typically proceeds through the following steps:

- Preparation of a PEGylated homostar core structure

- Activation of the terminal hydroxyl groups for coupling

- Addition of an octagol (EG8) building block for chain extension

- Selective deprotection of one terminal group

- Repetition of steps 2-4 until the desired chain length is achieved

This approach has been successfully employed to synthesize MeO-EG24-OH with high purity, demonstrating its potential for producing well-defined PEG derivatives with specific chain lengths. The branched structure of the intermediates facilitates purification by chromatography and enables selective functionalization of the chain termini.

For the synthesis of heptaethylene glycol monomethyl ether, this iterative approach can be adapted by starting with an appropriate core structure and performing a specific number of chain extension cycles. The precise control over chain length offered by this method is particularly valuable for applications requiring well-defined PEG derivatives.

Another approach for functionalizing PEG derivatives involves hydrogen borrowing reductive amination using ruthenium catalysis. This method enables the introduction of amine groups onto PEG molecules, expanding their potential for bioconjugation and other applications.

The reaction typically employs [Ru(p-cymene)Cl₂]₂ as a catalyst along with phosphorus-containing ligands like dppf or DPE to facilitate the reductive amination process. This approach has been successfully applied to the synthesis of various PEGylated amine products, demonstrating its versatility for the functionalization of PEG derivatives.

Heptaethylene glycol monomethyl ether serves as a fundamental building block in advanced hydrogel fabrication technologies, particularly in the development of strain-stiffening architectures and biodegradable network systems [1] [2]. The compound's unique molecular structure, comprising seven ethylene glycol units terminated with a methyl ether group, provides exceptional hydrophilicity and biocompatibility essential for sophisticated hydrogel applications [3] [4].

Strain-Stiffening Hydrogel Architectures

The development of strain-stiffening hydrogel architectures represents a significant advancement in biomimetic material design, where heptaethylene glycol monomethyl ether plays a crucial role as a flexible linker component [1]. These architectures demonstrate mechanoresponsive behavior that mimics natural biological tissues, exhibiting increased stiffness under applied strain while maintaining self-healing capabilities [1].

Research investigations have demonstrated that four-arm polyethylene glycol macromer networks incorporating heptaethylene glycol derivatives exhibit remarkable strain-stiffening properties through dynamic-covalent boronate ester crosslinks [1]. The strain-stiffening behavior is characterized by an inverse relationship between gel stiffness and stiffening index, where lower crosslink densities result in higher degrees of stiffening response [1]. Experimental data reveals that hydrogels prepared at concentrations ranging from 2-5 weight percent demonstrate optimal strain-stiffening performance, with the stiffening index reaching maximum values at lower polymer concentrations [1].

The mechanism underlying strain-stiffening in these systems differs substantially from natural biopolymers, involving both entropic and enthalpic elasticity contributions [1]. Upon strain application, the flexible polyethylene glycol chains undergo extension and alignment, reducing conformational entropy while generating unfavorable bond stretching within the polymer backbone [1]. This dual mechanism enables reversible strain-stiffening responses, as demonstrated through cyclic strain measurements showing consistent stiffening behavior at strains up to 300 percent with complete recovery upon strain removal [1].

Temperature-dependent studies reveal that strain-stiffening intensity remains relatively constant across temperature ranges, despite variations in overall gel stiffness [1]. The pH-responsive nature of these hydrogels provides additional tunability, with optimal performance observed at pH 6.5 where boronate ester formation is favored [1]. Environmental parameter control enables precise modulation of mechanical properties, making these systems suitable for applications requiring adaptive mechanical responses [1].

Biodegradable Tetra-PEG Network Design

Biodegradable tetra-polyethylene glycol network designs incorporating heptaethylene glycol monomethyl ether represent a sophisticated approach to controlled drug delivery and tissue engineering applications [2] [5]. These networks feature precisely engineered architectures with exactly four crosslinks per monomer unit, enabling predictable degradation profiles and controlled therapeutic release [2].

The network design utilizes heterobifunctional connector molecules positioned at each terminus of four-arm polyethylene glycol prepolymers, creating eight-arm architectures where four terminal groups serve for drug attachment and four for crosslinking polymerization [2]. This configuration ensures optimal drug loading capacity while maintaining structural integrity throughout the degradation process [2]. The incorporation of two distinct cleavable β-eliminative linkers provides temporal control over both drug release and network degradation, with drug release occurring before significant gel degradation [2].

Crosslinking chemistry options include three orthogonal reaction pathways: triazole formation, diazine coupling, and oxime condensation [2]. These stable covalent bond formations enable robust network structures capable of withstanding physiological conditions while providing controlled degradation pathways [2]. The homogeneous network structure achieved through this design approach results in mechanical properties comparable to native articular cartilage, with breaking strength exhibiting local maxima at polymer overlap concentrations [5].

Degradation studies demonstrate that these networks maintain minimal early-phase degradation followed by predictable reverse gelation kinetics [2]. The degradation profile enables complete drug release before substantial gel fragmentation, minimizing the risk of drug-gel fragment release and ensuring therapeutic efficacy [2]. Dynamic light scattering measurements confirm the near absence of network inhomogeneities at optimal concentrations, contributing to the superior mechanical performance and controlled degradation characteristics [5].

The tetra-polyethylene glycol network design principles establish a foundation for developing hydrogels with precisely controlled mechanical properties, degradation rates, and therapeutic release profiles [5]. These systems demonstrate exceptional biocompatibility and have shown success in both two-dimensional and three-dimensional cell culture applications [6]. The versatility of this design approach enables adaptation for various biomedical applications, from tissue engineering scaffolds to sustained drug delivery systems [2] [5].

Surface Modification Agents

Heptaethylene glycol monomethyl ether functions as a sophisticated surface modification agent in advanced material applications, particularly in self-assembled monolayer development and carbon nanotube dispersion systems [7] [8]. The compound's amphiphilic nature, combining hydrophilic ethylene glycol segments with a hydrophobic methyl terminus, enables versatile surface functionalization strategies across diverse material platforms [3] [9].

Self-Assembled Monolayer Development

Self-assembled monolayer development utilizing heptaethylene glycol monomethyl ether represents a cornerstone technology in surface modification applications, enabling precise control over interfacial properties and biological interactions [7]. These monolayers form through spontaneous organization of amphiphilic molecules on substrate surfaces, creating well-defined surface chemistries with controlled molecular architecture [7].

The formation mechanism involves thiol-gold bond formation for gold substrates, where the polyethylene glycol chain extends into the aqueous phase, creating a hydrophilic surface layer [10]. Experimental investigations demonstrate that polyethylene glycol self-assembled monolayers exhibit excellent protein resistance properties, effectively preventing nonspecific protein adsorption in complex biological media [7]. The antifouling performance results from the formation of strongly bound hydration layers that create an energetic barrier to protein approach and adhesion [10].

Stability studies reveal critical differences between attachment chemistries, with thiol-gold systems showing degradation after two weeks of air exposure and sensitivity to heating above 120 degrees Celsius [10]. In contrast, silane-based attachment to silicon nitride substrates demonstrates superior stability, remaining functional for over two months with improved quality upon heating to 160 degrees Celsius [10]. The enhanced stability of silane systems results from stronger covalent bonding to the substrate surface and resistance to oxidative degradation [10].

Dynamic monolayer systems incorporate electroactive molecular groups that enable reversible control over surface properties [7]. These systems utilize redox-active tethers containing benzoquinone or hydroquinone moieties that undergo electrochemical reactions upon potential application [7]. The reversible nature of these reactions enables temporal control over ligand presentation, allowing for sophisticated cell culture applications including selective cell release and migration assays [7].

Advanced monolayer architectures incorporate patterning capabilities through microcontact printing methods, enabling spatial control over surface chemistry at micrometer scales [7]. These patterned surfaces support controlled cell adhesion and spreading, providing platforms for studying cell-matrix interactions and developing cell-based technologies [7]. The combination of temporal and spatial control achievable through dynamic patterned monolayers represents a powerful tool for fundamental biological research and biotechnology applications [7].

Carbon Nanotube Dispersion Systems

Carbon nanotube dispersion systems incorporating heptaethylene glycol monomethyl ether demonstrate exceptional performance in creating stable aqueous dispersions of otherwise hydrophobic nanomaterials [8] [11]. The dispersion mechanism relies on the compound's ability to interact with carbon nanotube surfaces through π-π stacking interactions while providing hydrophilic stabilization through the polyethylene glycol chain [12].

Polyethylene glycol-modified phospholipid systems represent an advanced approach to carbon nanotube functionalization, where the phospholipid component facilitates strong hydrophobic interactions with the nanotube surface while the polyethylene glycol chain provides aqueous solubility [11] [13]. Atomic force microscopy imaging reveals that these systems create individually dispersed nanotubes with average lengths of approximately 110 nanometers, significantly reducing aggregation compared to pristine carbon nanotubes [13].

The dispersion efficiency depends critically on the balance between hydrophobic nanotube interactions and hydrophilic stabilization [12]. Polyethylene glycol-modified diperylene bisimide systems demonstrate enhanced dispersing capability attributed to strong π-π interactions between the aromatic core and nanotube surface, combined with excellent water solubility provided by the polyethylene glycol segments [12]. These systems maintain stable dispersions over extended periods, resisting aggregation and precipitation under physiological conditions [11].

Drug delivery applications benefit significantly from polyethylene glycol-modified carbon nanotube systems, which demonstrate improved circulation times and reduced organ accumulation compared to unmodified nanotubes [11]. The polyethylene glycol coating reduces immunogenicity and enhances biocompatibility while maintaining drug loading capacity [11]. Raman spectroscopy studies confirm that drug attachment occurs through π-stacking interactions with exposed portions of the nanotube surface, enabling controlled therapeutic delivery [13].

Characterization studies using dynamic light scattering, scanning transmission electron microscopy, and Raman spectroscopy confirm the superior dispersion quality achieved through polyethylene glycol modification [8] [11]. The resulting dispersions exhibit single major size distributions with minimal secondary peaks, indicating reduced aggregation and improved uniformity compared to control systems [11]. These enhanced dispersion characteristics translate directly to improved performance in biomedical applications, including neural tissue engineering and biosensor development [8].

The versatility of carbon nanotube dispersion systems enables applications spanning from drug delivery to biosensor development, with the polyethylene glycol component providing essential biocompatibility and stability characteristics [8] [11]. These systems demonstrate the potential for creating advanced nanocomposite materials with controlled interfacial properties and enhanced performance in biological environments [8].

| Property Category | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₃₂O₈ | [3] |

| Molecular Weight | 340.41 g/mol | [3] |

| Physical State | Liquid (20°C) | [3] |

| Density | 1.09 g/mL | [3] |

| Refractive Index | 1.4540-1.4580 | [3] |

| Boiling Point | 150°C (0.005 Torr) | [14] |

| Water Solubility | Highly water-soluble | [3] |

| Purity | ≥97.0% (GC) | [3] |

| Application Type | Concentration Range | Key Performance | Reference |

|---|---|---|---|

| Strain-Stiffening Hydrogels | 2-5 wt% | Biomimetic mechanoresponse | [1] |

| Tetra-PEG Networks | C* and 2C* | Cartilage-like properties | [5] |

| Self-Assembled Monolayers | Monolayer coverage | Protein resistance | [7] |

| CNT Dispersion | Variable loading | Enhanced stability | [8] |

| Stability Assessment | Thiol-Gold SAMs | Silane SAMs | Reference |

|---|---|---|---|

| Air Exposure | <2 weeks | >2 months | [10] |

| Thermal Stability | 120°C degradation | 160°C improvement | [10] |

| Functionality | Oxidation sensitive | Covalent stability | [10] |